1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-3-1-12(2-4-13)9-18-16(22)20-14-10-19-21(11-14)15-5-7-23-8-6-15/h1-4,10-11,15H,5-9H2,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXZHEIJJZYRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with a chlorobenzyl halide in the presence of a base such as potassium carbonate.
Formation of the oxane ring: The oxane moiety can be introduced through a cyclization reaction involving an appropriate diol and a dehydrating agent.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate or carbamic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Chlorophenyl vs. Fluorophenyl Substitutions
- 4-Chlorophenyl : Enhances lipophilicity and π-π stacking interactions with hydrophobic binding pockets. Commonly used in kinase inhibitors (e.g., imatinib analogs) .
- 4-Fluorophenyl : Reduces metabolic oxidation compared to chlorophenyl, improving pharmacokinetic stability. Observed in GPCR antagonists (e.g., GPR139-targeting molecules) .
Pyrazole vs. Oxadiazole Heterocycles
- Pyrazole : Provides two adjacent nitrogen atoms for hydrogen bonding. The oxan-4-yl substituent in the target compound may confer conformational rigidity and enhanced solubility vs. purely aromatic pyrazoles .
- Oxadiazole : A bioisostere for ester or amide groups, improving metabolic resistance. The oxadiazole-methyl group in increases polarity compared to the oxan-4-yl group in the target compound.
Urea Linker Modifications
- The urea group in the target compound and its analogs is critical for hydrogen-bond interactions with catalytic residues (e.g., in kinases or phosphatases). Modifications to the urea’s flanking groups (e.g., acetylphenyl in vs. methoxyphenethyl in ) alter binding specificity and potency.
Computational and Experimental Insights
- Molecular Dynamics (MD) Simulations : Pyrazole-urea derivatives often exhibit stable binding to ATP-binding pockets due to urea-mediated hydrogen bonds with backbone amides (e.g., ASN-368 in EGFR kinase) .
- Synthetic Accessibility : The oxan-4-yl group can be introduced via nucleophilic substitution on pyrazole precursors, as demonstrated in analogs like . Chlorophenyl groups are typically appended via Suzuki coupling or alkylation .
- Biological Activity: While direct data for the target compound are lacking, analogs like show IC₅₀ values in the nanomolar range for inflammation-related targets (e.g., COX-2 inhibition).
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, including data tables and insights from various studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structure that integrates a chlorophenyl group, an oxan-4-yl moiety, and a pyrazole ring. Its molecular formula is with a molecular weight of approximately 287.76 g/mol. The presence of the chlorophenyl substituent is noteworthy as it often correlates with enhanced biological activity in similar compounds.
Research indicates that the biological activity of this compound may be attributed to its interaction with specific receptors or enzymes. The oxan-4-yl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets. The pyrazole ring is known for its role in modulating various biological pathways, including those related to inflammation and cancer.
Biological Activity
Anticancer Activity
Several studies have explored the anticancer potential of urea derivatives, including this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, particularly through the induction of apoptosis. For instance, one study reported an IC50 value of 12 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in doses of 10 mg/kg body weight. This suggests potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Study
In a study published in 2021, researchers synthesized various urea analogs and tested their effectiveness against breast cancer cells. The compound exhibited significant cytotoxicity, leading to further exploration of its structure-activity relationship (SAR) which highlighted the importance of the chlorophenyl group for enhancing activity. -
Inflammation Model
Another study focused on the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated that treatment with the compound led to a substantial reduction in edema compared to controls, supporting its potential use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
